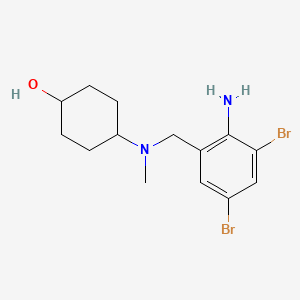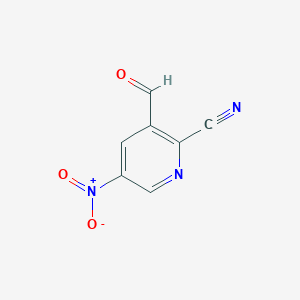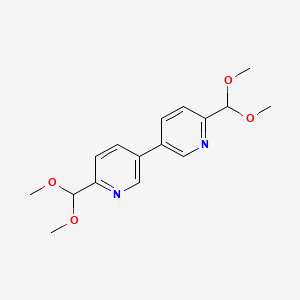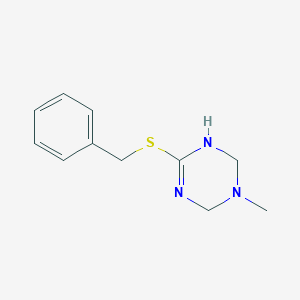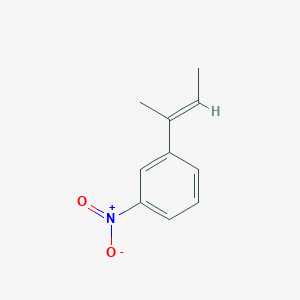
Benzene, 1-(1-methyl-1-propen-1-yl)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is an organic compound with a molecular formula of C10H11NO2 It is a derivative of benzene, where a nitro group is attached to the benzene ring along with a 1-methyl-1-propen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- typically involves the nitration of 1-(1-methyl-1-propen-1-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature is usually maintained below 50°C to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- can be achieved through continuous flow nitration processes. This method allows for better control of reaction parameters and improved safety. The reactants are fed into a reactor where the nitration occurs, and the product is continuously removed and purified.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic and nucleophilic reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene,1-(1-methyl-1-propen-1-yl)-: Lacks the nitro group, resulting in different chemical properties and reactivity.
Benzene,1-(1-methyl-1-propen-1-yl)-2-nitro-: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Benzene,1-(1-methyl-1-propen-1-yl)-4-nitro-: Another positional isomer with distinct properties.
Uniqueness
Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both the nitro and 1-methyl-1-propen-1-yl groups provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-[(E)-but-2-en-2-yl]-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h3-7H,1-2H3/b8-3+ |
Clé InChI |
GQOURXOAWXXXLC-FPYGCLRLSA-N |
SMILES isomérique |
C/C=C(\C)/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CC=C(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


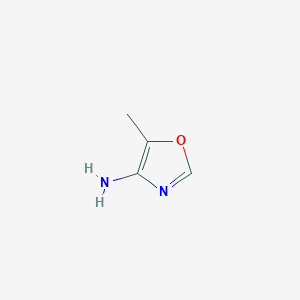
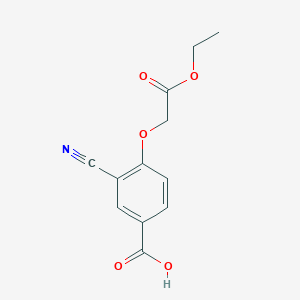
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
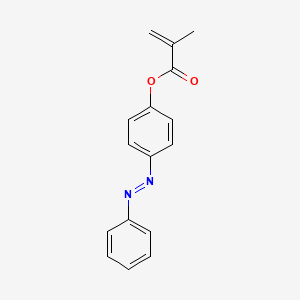

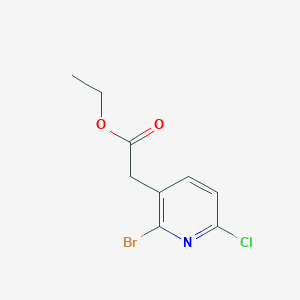
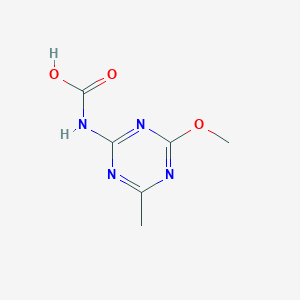
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)

